2-Fluoro-6-methoxy-4-methyl-benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-6-methoxy-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCLIHGZXIGRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-fluoro-6-methoxy-4-methyl-benzoic acid and related benzoic acid derivatives:
Key Insights:
Acidity: The fluorine atom at C2 in this compound increases acidity compared to non-fluorinated analogs due to its electron-withdrawing nature. However, the methyl group at C4 introduces steric hindrance, which may slightly reduce acidity compared to 2-fluoro-6-methoxybenzoic acid .
In contrast, trifluoromethyl groups in analogs like 2-methoxy-4,6-ditrifluoromethylbenzoic acid strongly deactivate the ring .
Applications : While this compound is primarily a synthetic intermediate, its brominated counterpart (e.g., 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid) has demonstrated utility in Suzuki-Miyaura couplings for pharmaceutical synthesis .
Research Findings and Data Gaps
- Experimental Data Needs : Melting point, solubility, and crystallographic data for this compound remain unverified. Comparative studies with analogs suggest its crystallization behavior may differ due to the methyl group’s steric effects .
Preparation Methods
Starting Material Preparation and Reduction
A key starting material is 2-methyl-6-nitrobenzoic acid or its methyl ester. The nitro group is reduced to an amino group via catalytic hydrogenation:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Reduction Hydrogenation | 2-methyl-6-nitrobenzoic acid, methanol solvent, hydrogen gas, Pd/C or Pt/C catalyst, 60-90 °C, 0.5-1.5 MPa H2 pressure | Conversion to 2-amino-6-methylbenzoic acid or methyl ester |
This step typically uses palladium or platinum on carbon catalysts under mild hydrogen pressure and elevated temperature to achieve selective reduction with high purity.
Diazotization and Hydrolysis (One-Pot Reaction)
The amino group is converted to a hydroxyl group via diazotization followed by hydrolysis in a one-pot reaction:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Diazotization Hydrolysis | Nitroso sulfuric acid (40% solution), methanol solvent, 0-5 °C addition, then heating to 50-66 °C for 4-16 h | Formation of 2-hydroxy-6-methylbenzoate and partial methoxy substitution |
This reaction involves dropwise addition of nitroso sulfuric acid at low temperature to form the diazonium salt, followed by controlled heating to induce hydrolysis and esterification in methanol solvent, yielding a mixture of hydroxy and methoxy substituted methyl benzoates.
Methylation of Hydroxy Group
The hydroxy group is methylated to form the methoxy substituent using dimethyl sulfate in the presence of alkali:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Methylation | Dimethyl sulfate, sodium hydroxide (30%), 30-45 °C, 1-2 h | Conversion to methyl 2-methoxy-6-methylbenzoate |
This step is performed by adding dimethyl sulfate to the hydroxy compound under alkaline conditions, controlling temperature to avoid side reactions, resulting in high conversion to the methoxy derivative.
Hydrolysis to Benzoic Acid
The methyl ester is hydrolyzed under alkaline conditions to yield the free acid:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Hydrolysis | Sodium hydroxide solution, water, 80-100 °C, acidification to pH 1-3 | Formation of 2-methoxy-6-methylbenzoic acid |
The ester is heated with aqueous alkali until hydrolysis is complete, then acidified to precipitate the target acid, which is filtered and dried.
Summary of Reaction Conditions and Yields
| Step | Temperature (°C) | Time | Key Reagents | Notes |
|---|---|---|---|---|
| Reduction Hydrogenation | 60-90 | Until completion | Pd/C or Pt/C, H2, Methanol | Catalyst recovery and reuse possible |
| Diazotization Hydrolysis | 0-5 (add reagent), then 50-66 | 4-16 h | Nitroso sulfuric acid, Methanol | One-pot reaction, partial esterification |
| Methylation | 30-45 | 1-2 h | Dimethyl sulfate, NaOH | Controlled temperature to avoid side reactions |
| Hydrolysis | 80-100 | Until completion | NaOH, Water, Acid for pH adjustment | Acidification to pH 1-3 for precipitation |
Research Findings and Advantages of the Method
- The described method provides a streamlined, four-step synthesis with minimal purification steps due to the one-pot diazotization/hydrolysis and direct use of intermediates in subsequent reactions.
- The use of methanol as solvent in the diazotization step allows simultaneous hydrolysis and esterification, facilitating easier separation of intermediates.
- The process yields high purity products suitable for further applications such as methoxyfenozide synthesis.
- Catalyst recovery in the hydrogenation step improves economic and environmental aspects.
- Reaction parameters such as temperature and reagent addition rates are optimized to maximize yield and purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Fluoro-6-methoxy-4-methyl-benzoic acid, and how are key intermediates purified?
- Methodology : Synthesis typically begins with fluorinated aromatic precursors. For example, methoxy-substituted benzoic acids are synthesized via halogenation (e.g., bromine or fluorine introduction) followed by oxidation of methyl groups to carboxylic acids . A critical step involves demethylation using reagents like BBr₃ to convert methoxy groups to hydroxyl groups, as demonstrated in fluorinated benzoic acid derivatives .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetic acid/methanol/water eluents is effective for isolating intermediates, achieving >95% purity . Column chromatography with silica and ethyl acetate/petroleum ether mixtures may also be used .
Q. How can researchers characterize the structure and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine at C2, methoxy at C6, methyl at C4) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₉H₉FO₃).
- HPLC : Retention time comparison with standards ensures purity .
- Data Validation : Cross-reference spectral data with PubChem or journal publications (e.g., Journal of Bacteriology protocols for fluorinated benzoic acids) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Key Factors :
- Temperature : Controlled cleavage of methoxy groups with BBr₃ at -20°C minimizes side reactions .
- Catalysts : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution to enhance regioselectivity .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during nucleophilic substitution .
- Case Study : Demethylation of 2-fluoro-4-methoxybenzoic acid with BBr₃ achieved 59% yield after HPLC purification .
Q. How should researchers address contradictory data in synthetic protocols for fluorinated benzoic acid derivatives?
- Case Example : Conflicting reports on the stability of methoxy groups under acidic conditions.
- Resolution : Compare reaction pathways:
- Route A : Direct fluorination of methoxy precursors may retain the methoxy group .
- Route B : Harsh conditions (e.g., HOBr cleavage) may degrade methoxy groups, necessitating post-synthetic modification .
- Recommendation : Validate protocols using control experiments (e.g., TLC monitoring) and replicate literature methods from authoritative sources (e.g., Monatshefte für Chemie) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Degradation Risks :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
